molecular formula C13H16ClNO3S B2468590 (5-Chlorothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone CAS No. 2309553-89-5

(5-Chlorothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone

Cat. No.: B2468590
CAS No.: 2309553-89-5
M. Wt: 301.79
InChI Key: NWJZYSPRJBLAEF-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H16ClNO3S and its molecular weight is 301.79. The purity is usually 95%.
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Scientific Research Applications

Parkinson's Disease Research

  • (Wang, Gao, Xu, & Zheng, 2017) discuss the synthesis of a PET agent for imaging of the LRRK2 enzyme in Parkinson's disease, demonstrating the compound's potential in neurological disorder diagnosis and research.

Synthesis and Characterization of Derivatives

  • (Abosadiya et al., 2018) describe the synthesis and characterization of new 1,2,4-Triazole and Triazolidin derivatives, illustrating the compound's versatility in creating novel chemical structures with potential biological activities.

Electrochemical Studies

  • (Danielmeier, Schierle, & Steckhan, 1996) explore the electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, indicating the compound's utility in synthesizing enantiomerically pure intermediates for pharmacological effects and as precursors for various compounds.

Photodynamic Therapy for Tumors

  • (Bonnett, Djelal, & Nguyen, 2001) conduct physical and chemical studies related to the development of a compound for photodynamic therapy (PDT) of tumors, showing its potential in cancer treatment.

Crystal Structure Analysis

  • (Lakshminarayana et al., 2009) synthesize and characterize a compound and analyze its crystal structure, contributing to the understanding of molecular interactions and stability.

Anti-Inflammatory Properties

  • (Yu et al., 2020) isolate new compounds from agarwood, demonstrating anti-inflammatory activities, indicating the potential for therapeutic use in inflammation-related disorders.

Molecular Docking and Antiviral Activity

  • (FathimaShahana & Yardily, 2020) discuss the synthesis and molecular docking of a novel compound to understand its antiviral activity, showcasing its potential in drug discovery and development.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c14-12-2-1-11(19-12)13(16)15-5-10(6-15)18-8-9-3-4-17-7-9/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJZYSPRJBLAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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